molecular formula C13H11NO4 B13718427 7,8-Dimethylquinoline-2,3-dicarboxylic acid CAS No. 92513-45-6

7,8-Dimethylquinoline-2,3-dicarboxylic acid

Cat. No.: B13718427
CAS No.: 92513-45-6
M. Wt: 245.23 g/mol
InChI Key: ANUZYKZGDFKACM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dimethylquinoline-2,3-dicarboxylic acid typically involves the reaction of quinoline derivatives with appropriate reagents under controlled conditions. One common method includes the alkylation of quinoline with dimethyl groups followed by carboxylation at the 2 and 3 positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory synthesis, with adjustments for scale and efficiency .

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethylquinoline-2,3-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with ketone or aldehyde groups, while reduction may produce alcohols .

Scientific Research Applications

7,8-Dimethylquinoline-2,3-dicarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 7,8-Dimethylquinoline-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,8-Dimethylquinoline-2,3-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

92513-45-6

Molecular Formula

C13H11NO4

Molecular Weight

245.23 g/mol

IUPAC Name

7,8-dimethylquinoline-2,3-dicarboxylic acid

InChI

InChI=1S/C13H11NO4/c1-6-3-4-8-5-9(12(15)16)11(13(17)18)14-10(8)7(6)2/h3-5H,1-2H3,(H,15,16)(H,17,18)

InChI Key

ANUZYKZGDFKACM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC(=C(C=C2C=C1)C(=O)O)C(=O)O)C

Origin of Product

United States

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